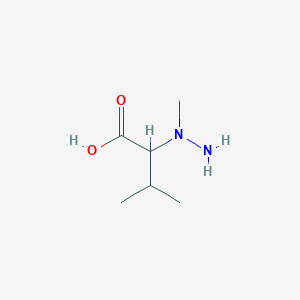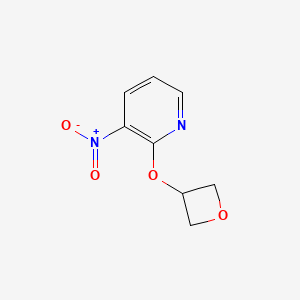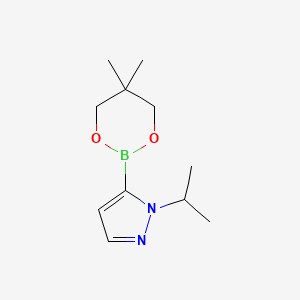
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
Descripción general
Descripción
The compound is a pyrazole derivative with a boronate ester group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. Boronate esters are commonly used in organic synthesis due to their stability and their ability to undergo a variety of reactions .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that the pyrazole ring and the boronate ester group are likely to be the key functional groups in the molecule . The presence of the isopropyl group may influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
Based on the structure, we can predict that the compound is likely to be a solid under normal conditions . Its exact physical and chemical properties (such as melting point, boiling point, and solubility) would depend on the specific arrangement of atoms and the presence of functional groups .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Coordination Chemistry
Pyrazole derivatives are prominently utilized in the synthesis of metallomacrocyclic complexes, particularly with palladium. Guerrero et al. (2008) synthesized new hybrid pyrazole ligands, leading to the formation of monomeric or dimeric complexes based on the solvent used. Their research emphasizes the characterization of these complexes and explores their stability and conformational behavior in solution, underlining the compound's significance in inorganic chemistry and materials science (Guerrero et al., 2008).
Antioxidant and Antimicrobial Properties
Pyrazole derivatives have been studied extensively for their potential biological activities. Kaddouri et al. (2020) designed and prepared heterocyclic compounds incorporating pyrazole moieties, demonstrating significant antioxidant potential through DPPH scavenging assay. This research indicates the therapeutic potential of these compounds as antioxidants (Kaddouri et al., 2020). Additionally, Manojkumar et al. (2009) synthesized novel pyrazole derivatives containing coumarin moiety and evaluated their antibacterial and antioxidant activities, highlighting their promise as lead compounds in drug discovery (Manojkumar et al., 2009).
Anticancer Activities
The potential of pyrazole derivatives as anticancer agents has been a significant focus of research. Ananda et al. (2017) reported the synthesis of novel pyrazole derivatives and their regioselective synthesis. These derivatives demonstrated substantial cytotoxic effects against breast cancer and leukemia cells, indicating their potential in developing new anticancer drugs (Ananda et al., 2017).
Role in Drug Development and Molecular Interactions
Pyrazole derivatives are also crucial in the development of drugs with improved metabolic profiles. Zhang et al. (2007) explored the metabolic stability of a dual-acting angiotensin-1 and endothelin-A receptor antagonist, leading to the development of analogs with enhanced systemic exposure and reduced interanimal variability, showcasing the role of pyrazole derivatives in optimizing drug properties (Zhang et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O2/c1-9(2)14-10(5-6-13-14)12-15-7-11(3,4)8-16-12/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWDTGOYOJZMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=NN2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



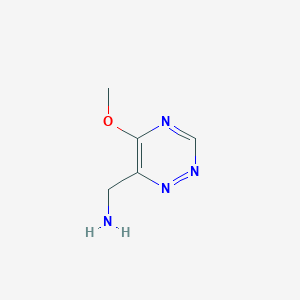
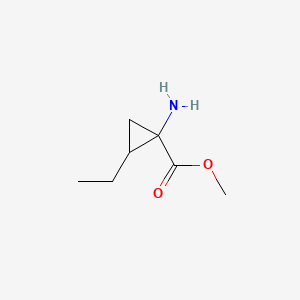
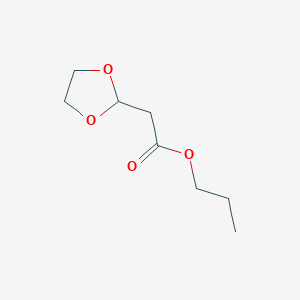

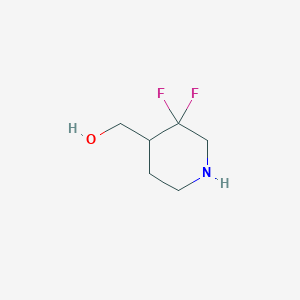
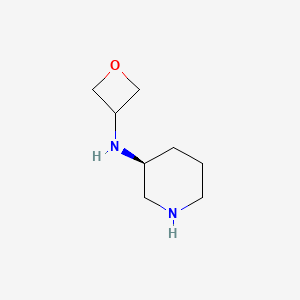
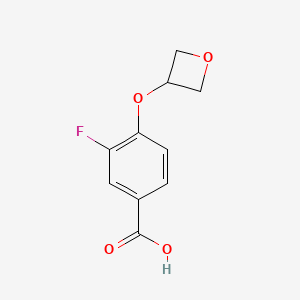
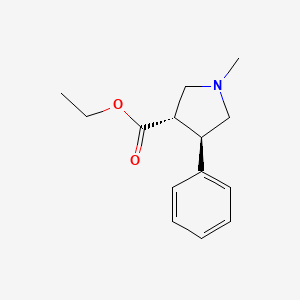
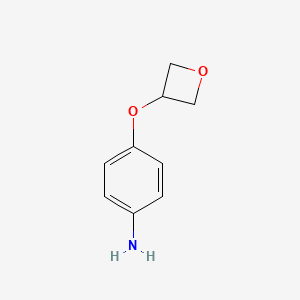
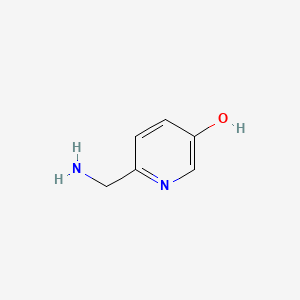
![8-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1396203.png)
![1H-Imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1396207.png)
